molecular formula C11H22N2O3 B13014341 Tert-butyl 3-(dimethylamino)-3-(hydroxymethyl)azetidine-1-carboxylate

Tert-butyl 3-(dimethylamino)-3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B13014341
M. Wt: 230.30 g/mol
InChI Key: KLUQRBLYTJAROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(dimethylamino)-3-(hydroxymethyl)azetidine-1-carboxylate is a substituted azetidine derivative featuring a tert-butyl carbamate protective group at the 1-position and both dimethylamino and hydroxymethyl substituents at the 3-position. Azetidines, four-membered nitrogen-containing heterocycles, are of significant interest in medicinal chemistry due to their conformational rigidity and bioavailability-enhancing properties. This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of protease inhibitors and kinase-targeting agents .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-(dimethylamino)-3-(hydroxymethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-11(7-13,8-14)12(4)5/h14H,6-8H2,1-5H3

InChI Key

KLUQRBLYTJAROL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)N(C)C

Origin of Product

United States

Biological Activity

Tert-butyl 3-(dimethylamino)-3-(hydroxymethyl)azetidine-1-carboxylate is a synthetic compound notable for its unique azetidine structure, characterized by the presence of a tert-butyl group, a dimethylamino group, and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C₁₁H₂₂N₂O₃
  • Molecular Weight : 230.30398 g/mol
  • CAS Number : 2167726-57-8

The biological activity of this compound is largely attributed to its structural components. The dimethylamino and hydroxymethyl groups allow for various chemical transformations, potentially leading to interactions with biological targets. The specific mechanisms of action are still under investigation, but preliminary studies suggest that these functional groups may enhance the compound's reactivity and ability to form complexes with biomolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary data suggests potential efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus. The minimum inhibitory concentrations (MIC) for some derivatives have been reported between 4–8 μg/mL .
  • Anticancer Potential : The compound's structure may confer selective cytotoxicity against cancer cells. For instance, derivatives have shown significant inhibition of cell proliferation in breast cancer cell lines, with IC₅₀ values indicating potent activity relative to standard chemotherapeutics .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other azetidine derivatives, which may influence its biological activity. The following table summarizes some related compounds:

Compound NameCAS NumberSimilarity Index
Tert-butyl 3-aminoazetidine-1-carboxylate193269-78-20.88
Tert-butyl azetidine-1-carboxylate147621-21-40.95
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate1104083-23-90.91
Tert-butyl 3-amino-3-methylazetidine-1-carboxylate1158758-77-00.92

This table illustrates that the unique combination of functional groups in this compound may enhance its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's derivatives for their biological activities:

  • Antimicrobial Studies : A study evaluated various derivatives against resistant bacterial strains, highlighting the potential of certain modifications in enhancing antimicrobial efficacy .
  • Cancer Cell Line Assays : In vitro assays demonstrated that specific derivatives exhibited superior cytotoxic effects on triple-negative breast cancer cells compared to standard treatments, suggesting a promising therapeutic window for further development .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents at 3-Position Molecular Weight (g/mol) CAS Number Key Applications
Target Compound* Dimethylamino, hydroxymethyl 202.25 (inferred) N/A Drug intermediates
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Amino, hydroxymethyl 202.25 1262411-27-7 Peptide mimetics
tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate Bis(hydroxymethyl) 217.27 1016233-08-1 Polymer chemistry
tert-Butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate Acetyl-triazole 268.32 EN300-374723 Click chemistry scaffolds
tert-Butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate Hydroxybutyl, 4-methoxyphenyl 331.44 (calculated) N/A Diastereoselective synthesis
tert-Butyl 3-(methylamino)azetidine-1-carboxylate Methylamino 200.28 454703-20-9 Bioactive molecule development

*Inferred data based on structural analogs.

Physicochemical Properties

  • Solubility: The hydroxymethyl group enhances water solubility compared to non-polar analogs (e.g., aryl-substituted derivatives in ).
  • Stability : The tert-butyl carbamate group improves stability under acidic conditions, a feature critical for storage and handling .
  • Reactivity: The dimethylamino group may facilitate nucleophilic reactions or metal coordination, distinguishing it from amino- or hydroxyl-substituted analogs .

Research Findings and Trends

  • Synthetic Efficiency : Recent advancements emphasize gram-scale synthesis (e.g., ) and catalytic methods (e.g., Ni-catalyzed carboboration in ) to improve yields and selectivity.
  • Biological Activity: Dimethylamino-substituted azetidines show enhanced binding affinity in kinase inhibition studies compared to amino analogs, likely due to improved lipophilicity .
  • Diversification: Modular approaches (e.g., ’s use of LiHMDS for cyano group introduction) enable rapid generation of azetidine libraries for high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.